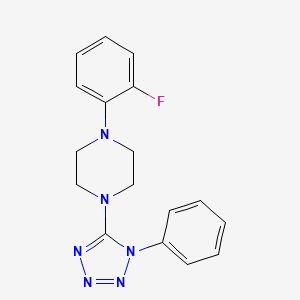

![molecular formula C15H13N3O2S B5523683 N-(3,4-dihydro-1H-[1,4]thiazino[4,3-a]benzimidazol-8-yl)-2-furamide](/img/structure/B5523683.png)

N-(3,4-dihydro-1H-[1,4]thiazino[4,3-a]benzimidazol-8-yl)-2-furamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related heterocyclic compounds typically involves multi-step chemical reactions, including condensation, cyclization, and substitution reactions. For instance, the synthesis of benzimidazole derivatives can involve the coupling of amines with carbonyl compounds followed by cyclization processes to form the core benzimidazole structure (Zablotskaya et al., 2013). These synthetic pathways are crucial for introducing various functional groups that can modulate the compound's biological activity and physicochemical properties.

Molecular Structure Analysis

The molecular structure of these compounds is characterized using techniques such as NMR, IR spectroscopy, and X-ray crystallography. These methods provide detailed information on the conformational features and molecular interactions of the compounds. For example, single-crystal X-ray studies can reveal the precise arrangement of atoms within the molecule, which is essential for understanding the compound's reactivity and interaction with biological targets (Zablotskaya et al., 2013).

Chemical Reactions and Properties

Benzimidazole derivatives can undergo various chemical reactions, including electrophilic substitution, oxidation, and addition reactions. These reactions are influenced by the compound's molecular structure, particularly the presence of electron-donating or withdrawing groups, which can affect the compound's reactivity (Aleksandrov & El’chaninov, 2017). Understanding these chemical properties is vital for designing compounds with desired biological activities.

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Characterization

A study by El Ashry et al. (2015) focused on the synthesis of alkylated, benzylated, and bromoalkylated benzimidazole-thione derivatives, which intramolecularly heterocyclized to form compounds related to the chemical structure of interest. The synthesized products were characterized using Infra Red, 1H-NMR, 13C-NMR, and Mass spectroscopy, with molecular structures confirmed by X-ray single crystallography (El Ashry et al., 2015).

Antimicrobial Activity

Abdel-Motaal et al. (2020) synthesized benzimidazoles incorporating biologically active heterocycles such as quinoline and thiadiazole, starting from 2-acetylbenzimidazole. The newly synthesized benzimidazoles were evaluated for their antimicrobial activity against various bacterial and fungal strains, with certain derivatives displaying potent inhibitory activity. The mode of action was further explored through docking studies, providing insights into their potential as antibacterial agents (Abdel-Motaal et al., 2020).

Chemical Reactivity and Applications

Acheson and Wallis (1981) investigated the reactions of benzimidazole-2-thione with dimethyl acetylenedicarboxylate (DMAD) in different solvents, leading to fused thiazolidinone and thiazinone derivatives. This study highlighted the chemical reactivity of benzimidazole derivatives and their potential applications in synthesizing novel heterocyclic compounds with diverse structural features (Acheson & Wallis, 1981).

Wirkmechanismus

The mechanism of action of this compound is not known without specific biological or pharmacological studies. Compounds containing benzimidazole rings have been found to have various biological activities, including antimicrobial, anticancer, antioxidant, antidepressant, anticonvulsant, and antihypertensive activity .

Eigenschaften

IUPAC Name |

N-(3,4-dihydro-1H-[1,4]thiazino[4,3-a]benzimidazol-8-yl)furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O2S/c19-15(13-2-1-6-20-13)16-10-3-4-12-11(8-10)17-14-9-21-7-5-18(12)14/h1-4,6,8H,5,7,9H2,(H,16,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEPIOUCUZMDKDH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCC2=NC3=C(N21)C=CC(=C3)NC(=O)C4=CC=CO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

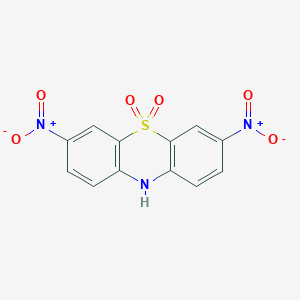

![2-{[(2-methyl-5-quinolinyl)amino]carbonyl}benzoic acid](/img/structure/B5523605.png)

![N-[(4,6-dimethyl-2-pyrimidinyl)methyl]-5-oxo-1-(2-pyridinylmethyl)-3-pyrrolidinecarboxamide](/img/structure/B5523613.png)

![2-(1H-indol-3-yl)-N-{[6-(4-morpholinyl)-4-pyrimidinyl]methyl}acetamide](/img/structure/B5523615.png)

![7-[(5-methoxy-1H-indol-2-yl)carbonyl]-2-oxa-7-azaspiro[4.5]decane](/img/structure/B5523631.png)

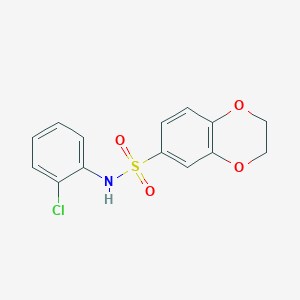

![N-{[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]methyl}chromane-3-carboxamide](/img/structure/B5523637.png)

![3-({[5-(4-nitrophenyl)-2-furyl]methylene}amino)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5523651.png)

![2-[4-(2-methoxyphenyl)-3-oxo-1-piperazinyl]-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B5523652.png)

![2-{[4-allyl-5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylpropanamide](/img/structure/B5523678.png)

![{2-[rel-(4aS,7aR)-6,6-dioxido-4-(2-pyridinylmethyl)hexahydrothieno[3,4-b]pyrazin-1(2H)-yl]-2-oxoethyl}amine dihydrochloride](/img/structure/B5523685.png)

![3,5,7-trimethyl-2-{[4-(tetrahydro-2H-pyran-4-yl)-1-piperazinyl]carbonyl}-1H-indole](/img/structure/B5523697.png)

![4-methyl-3-[(2-nitrobenzyl)thio]-4H-1,2,4-triazole](/img/structure/B5523699.png)